(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(methoxymethyl)-5-phenyl-2-propyl-4,5-dihydro-oxazole
- (4S)-2-but-1-en-yl-4-(methoxymethyl)-5-phenyl-4,5-dihydro-oxazole
Uniqueness
(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
61999-33-5 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4R)-4-(methoxymethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H11NO2/c1-5-7-6(3-8-2)4-9-5/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
UJRLHLYQBHCHII-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=N[C@@H](CO1)COC |
Canonical SMILES |
CC1=NC(CO1)COC |
Origin of Product |
United States |
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